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Ha-DEF1

Parasitic Plant Control Plant Cell Death Defensin Selectivity

Ha-DEF1 (Helianthus annuus defensin is a 5.8 kDa recombinant plant defensin peptide derived from sunflower, consisting of a canonical 50-amino-acid defensin domain followed by an unusual C-terminal extension of 30 amino acids with net positive charge. Unlike the vast majority of plant defensins that exhibit only antimicrobial activity, Ha-DEF1 is the first and currently only defensin demonstrated to induce programmed cell death in plant cells—specifically the radicle apex of the parasitic weed Orobanche cumana—while sparing non-target plant species such as Arabidopsis thaliana and Striga hermonthica.

Molecular Formula
Molecular Weight
Cat. No. B1576502
⚠ Attention: For research use only. Not for human or veterinary use.

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Basic Identity
Product NameHa-DEF1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Ha-DEF1, a Sunflower Defensin Peptide, for Plant Cell Death and Antifungal Research


Ha-DEF1 (Helianthus annuus defensin 1) is a 5.8 kDa recombinant plant defensin peptide derived from sunflower, consisting of a canonical 50-amino-acid defensin domain followed by an unusual C-terminal extension of 30 amino acids with net positive charge [1]. Unlike the vast majority of plant defensins that exhibit only antimicrobial activity, Ha-DEF1 is the first and currently only defensin demonstrated to induce programmed cell death in plant cells—specifically the radicle apex of the parasitic weed Orobanche cumana—while sparing non-target plant species such as Arabidopsis thaliana and Striga hermonthica [1][2]. The peptide is produced recombinantly in Escherichia coli and purified via IMAC and ion-exchange chromatography, yielding a product with defined antifungal activity against Saccharomyces cerevisiae and morphogenetic effects on Alternaria brassicicola germ tubes [1][3].

Why Generic Plant Defensins Cannot Substitute for Ha-DEF1 in Parasitic Plant Research


Generic substitution of Ha-DEF1 with other plant defensins such as Rs-AFP2 (radish), Dm-AMP1 (dahlia), or even the co-expressed sunflower defensins SF18 and SD2 is not scientifically justified because no other plant defensin has been shown to exert a lethal effect on plant cells [1][2]. While numerous plant defensins share the core cysteine-stabilized αβ motif and exhibit antifungal activity at micromolar concentrations, Ha-DEF1 possesses a structurally unique C-terminal domain extension, a root-specific and pathogen-inducible expression profile absent in its sunflower paralogs, and a species-selective phytotoxic activity that defines a distinct functional class [1][3]. Substituting any other defensin would forfeit the plant cell death phenotype entirely, as the trait has been demonstrated only for Ha-DEF1 among all characterized plant defensins [2].

Quantitative Comparative Evidence for Ha-DEF1 Differentiation in Procurement Decisions


Ha-DEF1 Induces Selective Plant Cell Death in Orobanche but Not in Striga or Arabidopsis

Ha-DEF1 is the first and only defensin demonstrated to exert a lethal effect on plant cells. In bioassays, recombinant Ha-DEF1 rapidly induced browning symptoms at the radicle apex of Orobanche cumana and O. ramosa seedlings at micromolar concentrations, with FDA vital staining confirming that browned tissue corresponded to dead cells [1][2]. In contrast, identical treatment of the parasitic plant Striga hermonthica and the model plant Arabidopsis thaliana produced no browning and no cell death, establishing a quantitative selectivity window [1]. No other plant defensin—including well-characterized antifungal peptides such as Rs-AFP2, Dm-AMP1, Hs-AFP1, or NaD1—has been reported to kill plant cells, making this phenotype unique to Ha-DEF1 [3].

Parasitic Plant Control Plant Cell Death Defensin Selectivity

Ha-DEF1 Is the Only Sunflower Defensin Induced by Orobanche Infection with Preferential Root Expression

In a sunflower genotype resistant to broomrape (Orobanche cumana), three defensin-encoding cDNAs were identified: SF18, SD2, and HaDef1. Among these three paralogs, only HaDef1 exhibited a preferential root expression pattern and was specifically up-regulated upon infection by the root parasitic plant O. cumana [1]. This transcriptional selectivity provides a direct molecular rationale for Ha-DEF1's role in sunflower resistance and distinguishes it from SF18 and SD2, which are not pathogen-responsive in roots [1][2]. The differential expression was demonstrated by RT-PCR analysis in resistant sunflower lines and corroborated by the finding that HaDef1 expression is strongly induced by defense-signaling molecules including salicylic acid (SA) and jasmonic acid (JA), whereas SF18 and SD2 respond differently or not at all [2].

Host-Parasite Interaction Defensin Gene Expression Sunflower Resistance

Ha-DEF1 Exhibits a Structurally Unusual C-Terminal Domain Absent in Most Plant Defensins

The HaDef1 coding sequence encodes a tripartite precursor: a 28-amino-acid endoplasmic reticulum signal sequence, a standard defensin domain of 50 amino acid residues, and an unusual C-terminal domain of 30 amino acids bearing a net positive charge [1]. This C-terminal extension is atypical among plant defensins, which generally consist of 45-54 amino acids with the canonical cysteine-stabilized αβ (CSαβ) fold and no extended C-terminal tail [2][3]. The recombinant mature Ha-DEF1 peptide (5.8 kDa, MWtheoretical 5599.29 Da, pI 7.09, net charge +4) used in all functional studies corresponds to the defensin domain alone, yet the full-length precursor's unique C-terminal domain architecture distinguishes Ha-DEF1 from Rs-AFP2 (51 aa), Dm-AMP1 (50 aa), NaD1 (47 aa), and other characterized plant defensins that lack comparable C-terminal extensions [1][4].

Defensin Structure C-Terminal Extension Peptide Engineering

Ha-DEF1 Antifungal Potency Against Saccharomyces cerevisiae Differs Substantially from High-Potency Defensins

Ha-DEF1 inhibits Saccharomyces cerevisiae growth with strong inhibition observed at 500-1000 µg/mL, corresponding to approximately 86-172 µM (based on 5.8 kDa molecular weight), with only slight inhibitory effects at 50-250 µg/mL (~8.6-43 µM) [1]. Membrane permeabilization, measured by SYTOX Green uptake, was dramatically increased at 500 µg/mL Ha-DEF1 but negligible at 50 µg/mL [1]. By cross-study comparison, the well-characterized plant defensin Dm-AMP1 from Dahlia merckii inhibits S. cerevisiae with an IC50 of 0.7-1.2 µM against wild-type strains, while Rs-AFP2 from radish exhibits IC50 values of 0.08-5 µM against various filamentous fungi [2][3]. Ha-DEF1 is therefore approximately 70- to 200-fold less potent against fungi than Dm-AMP1 and Rs-AFP2, reinforcing that its primary functional distinction lies not in antifungal potency but in its unique plant cell death activity [1][2].

Antifungal Activity Defensin Potency Saccharomyces cerevisiae

Ha-DEF1 Plant Cell Death Mechanism Involves Calcium-Dependent Sphingolipid Pathway Disruption

Ha-DEF1-mediated plant cell death is mechanistically distinct from its antifungal membrane-permeabilization activity. The phytotoxic effect on Orobanche radicles is strongly inhibited in the presence of calcium ions [1][2]. Furthermore, AAL toxin—a fungal toxin that specifically disrupts sphingolipid biosynthesis by inhibiting ceramide synthase—provokes identical browning and cell death symptoms in Orobanche seedlings, implicating the sphingolipid pathway as a key target of Ha-DEF1 action in plant cells [1][2]. Ha-DEF1 also triggers an elevation of intracellular calcium in Orobanche cells via activation of the IP3 (inositol 1,4,5-trisphosphate) pathway [2]. This calcium- and sphingolipid-dependent mechanism is distinct from the cation-resistant, binding-site-mediated membrane permeabilization described for Rs-AFP2 and Dm-AMP1 in fungal cells, where defensin action requires specific sphingolipid binding but does not involve IP3-mediated calcium signaling [3].

Calcium Signaling Sphingolipid Pathway Defensin Mechanism of Action

High-Value Application Scenarios for Ha-DEF1 Based on Quantitative Differentiation Evidence


Parasitic Weed Biocontrol: Orobanche-Specific Cell Death Induction for Crop Protection Research

Ha-DEF1 is uniquely suited for research programs developing biological control strategies against Orobanche spp. (broomrapes), which cause severe yield losses in sunflower, tomato, legume, and other crops across the Mediterranean basin and beyond. Unlike any other plant defensin, Ha-DEF1 selectively kills Orobanche radicles at micromolar concentrations while sparing non-target plants including Arabidopsis thaliana and the related parasitic weed Striga hermonthica [1]. This selectivity profile, combined with the peptide's natural origin from a resistant sunflower genotype, supports its use as a lead molecule for engineering Orobanche-resistant transgenic crops or as a peptide-based bioherbicide seed treatment targeting pre-attachment parasitic plant stages [1][2].

Plant Programmed Cell Death Signaling: Calcium and Sphingolipid Pathway Mechanistic Studies

Ha-DEF1 provides a unique molecular tool for dissecting plant programmed cell death (PCD) pathways. Its activity is calcium-dependent, inhibited by extracellular Ca²⁺, and involves intracellular calcium mobilization via the IP3 pathway [1]. Moreover, the fungal toxin AAL toxin—a ceramide synthase inhibitor—phenocopies Ha-DEF1-induced cell death in Orobanche, directly implicating sphingolipid metabolism in defensin-triggered plant PCD [1][2]. These properties make Ha-DEF1 an indispensable probe for studying the intersection of sphingolipid signaling, calcium homeostasis, and cell death execution in plants—research questions that cannot be addressed with any other defensin, as no other plant defensin induces plant cell death [3].

Structure-Function Analysis of Defensin C-Terminal Domain Contributions to Bioactivity

Ha-DEF1's unusual 30-amino-acid C-terminal extension with net positive charge—absent in the vast majority of plant defensins—offers a unique template for structure-function studies aimed at understanding how defensin domain architecture governs target selectivity [1][2]. Researchers can compare the activity of the 50-aa mature defensin domain alone (5.8 kDa recombinant Ha-DEF1 used in all published functional studies) with constructs incorporating the full C-terminal tail to determine whether this extension contributes to the plant cell death phenotype, membrane targeting, or species selectivity [2][3]. Such studies are not feasible with standard defensins such as Rs-AFP2, Dm-AMP1, or NaD1, which lack comparable C-terminal extensions [4].

Plant Innate Immunity and Host Resistance Gene Discovery in Sunflower

HaDef1 is the only defensin gene among five identified in sunflower whose expression is both root-preferential and strongly induced by Orobanche cumana infection, as well as by defense hormones salicylic acid and jasmonic acid [1][2]. This expression profile makes Ha-DEF1 a key molecular marker for screening and characterizing sunflower germplasm for broomrape resistance traits. Procurement of Ha-DEF1 peptide enables validation of resistance mechanisms in segregating sunflower populations, functional complementation assays in susceptible cultivars, and elucidation of upstream signaling pathways that converge on defensin-mediated parasite resistance [1].

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